molecular formula C15H23ClN2O2S B4633602 1-(2-chlorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide

1-(2-chlorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide

Cat. No.: B4633602
M. Wt: 330.9 g/mol
InChI Key: GFCGOELLCZVFJZ-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a piperidinyl group, and a methanesulfonamide group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 2-chlorophenyl intermediate through chlorination reactions.

    Attachment of the Piperidinyl Group:

    Formation of the Methanesulfonamide Group:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-chlorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be substituted with other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-chlorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is used in biochemical studies to investigate its interactions with biological molecules and pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including its effects on various physiological processes.

    Industry: It is used in the development of new materials and chemical products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-chlorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide can be compared with other similar compounds, such as:

    1-(2-chlorophenyl)-N-[3-(piperidin-1-yl)propyl]amine: This compound shares a similar structure but lacks the methanesulfonamide group.

    1-(2-chlorophenyl)-N-[3-(piperidin-1-yl)propyl]ethanesulfonamide: This compound has an ethanesulfonamide group instead of a methanesulfonamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(3-piperidin-1-ylpropyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O2S/c16-15-8-3-2-7-14(15)13-21(19,20)17-9-6-12-18-10-4-1-5-11-18/h2-3,7-8,17H,1,4-6,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCGOELLCZVFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCNS(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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